Tetrahexyl butane-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahexyl butane-1,2,3,4-tetracarboxylate is an organic compound with the molecular formula C32H58O8 It is a tetraester derived from butane-1,2,3,4-tetracarboxylic acid, where each carboxyl group is esterified with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl butane-1,2,3,4-tetracarboxylate typically involves the esterification of butane-1,2,3,4-tetracarboxylic acid with hexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahexyl butane-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Alcohols or other reduced forms of the ester groups.
Scientific Research Applications
Tetrahexyl butane-1,2,3,4-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tetrahexyl butane-1,2,3,4-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a precursor in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl butane-1,2,3,4-tetracarboxylate: A similar tetraester where the carboxyl groups are esterified with methyl groups instead of hexyl groups.
1,2,3,4-Butanetetracarboxylic acid: The parent acid from which tetrahexyl butane-1,2,3,4-tetracarboxylate is derived.
Uniqueness
This compound is unique due to its longer hexyl ester chains, which impart different physical and chemical properties compared to its methyl ester counterpart
Properties
CAS No. |
91453-85-9 |
---|---|
Molecular Formula |
C32H58O8 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
tetrahexyl butane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C32H58O8/c1-5-9-13-17-21-37-29(33)25-27(31(35)39-23-19-15-11-7-3)28(32(36)40-24-20-16-12-8-4)26-30(34)38-22-18-14-10-6-2/h27-28H,5-26H2,1-4H3 |
InChI Key |
HVRYRIUJEAQJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC(C(CC(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.